

Application Notes and Protocols for the Identification of ACP-5862 Metabolites

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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a potent and selective Bruton tyrosine kinase (BTK) inhibitor.[1][2] The formation of **ACP-5862**, also known as M27, is primarily mediated by the cytochrome P450 enzyme CYP3A4 through an oxidation reaction.[1][2][3] This biotransformation involves hydroxylation of the chiral benzylic carbon, leading to an unstable carbinolamide intermediate that spontaneously opens to form the keto-amide structure of **ACP-5862**. [1] Given that **ACP-5862** contributes to the overall clinical efficacy of acalabrutinib, its accurate identification and quantification are crucial in drug metabolism and pharmacokinetic studies.[1][4]

These application notes provide detailed methodologies for the identification and characterization of **ACP-5862** using common in vitro systems and advanced analytical techniques.

In Vitro Metabolism and Identification of ACP-5862

The primary in vitro method for generating and identifying **ACP-5862** involves incubating the parent drug, acalabrutinib, with human liver microsomes (HLMs) or recombinant human CYP enzymes.

Experimental Protocol: In Vitro Incubation using Human Liver Microsomes

This protocol describes the steps for the in vitro metabolism of acalabrutinib to form **ACP-5862** using human liver microsomes.

1. Materials and Reagents:

- Acalabrutinib
- Human Liver Microsomes (HLMs)
- NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) solution (e.g., Ponatinib or deuterated analogs of acalabrutinib and **ACP-5862**)[5][6]
- Methanol
- Methyl tertiary butyl ether (TBME) for liquid-liquid extraction[6]

2. Incubation Procedure:

- Prepare a stock solution of acalabrutinib in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and acalabrutinib (final concentration, e.g., 1 μ M) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH-regenerating system.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

- Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[\[5\]](#)
- Vortex the mixture to precipitate proteins.
- Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Alternative Sample Preparation: Liquid-Liquid Extraction:

- After incubation, add the internal standard solution to the sample.
- Add methyl tertiary butyl ether (TBME) as the extraction solvent.[\[6\]](#)
- Vortex vigorously for 5-10 minutes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: UPLC-MS/MS for Quantification

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is highly effective for the sensitive and selective quantification of **ACP-5862**.[\[3\]](#)[\[5\]](#)

Experimental Protocol: UPLC-MS/MS Analysis

1. Chromatographic Conditions:

- Column: A reverse-phase column, such as a Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm), is suitable.[\[6\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid).[\[6\]](#) A common composition is a 65:35 (v/v) ratio of the organic to aqueous phase.[\[6\]](#)

- Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[5][6]
- Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
- Injection Volume: 5-10 µL.

2. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode generally yields high sensitivity for both acalabrutinib and **ACP-5862**. [3]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. [5]
- MRM Transitions: The precursor-to-product ion transitions for **ACP-5862** and a potential internal standard are monitored.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the identification and characterization of **ACP-5862**.

Table 1: Mass Spectrometric Parameters for **ACP-5862**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
ACP-5862 (M27)	482.1	388.1	Positive ESI

Source:[3]

Table 2: In Vitro Kinetic Parameters for **ACP-5862** Formation

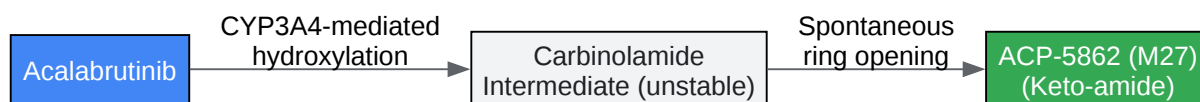
Parameter	Value	Units	Conditions
Enzyme Responsible	CYP3A4	-	Recombinant CYP phenotyping
Km (Michaelis constant)	2.78	μM	Formation in rCYP3A4
Vmax	4.13	pmol/pmol CYP3A/min	Formation in rCYP3A4
Intrinsic Clearance (CLint)	23.6	μL/min/mg	HLM incubation

Source:[1][2]

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway from the parent drug, acalabrutinib, to its major active metabolite, **ACP-5862**.

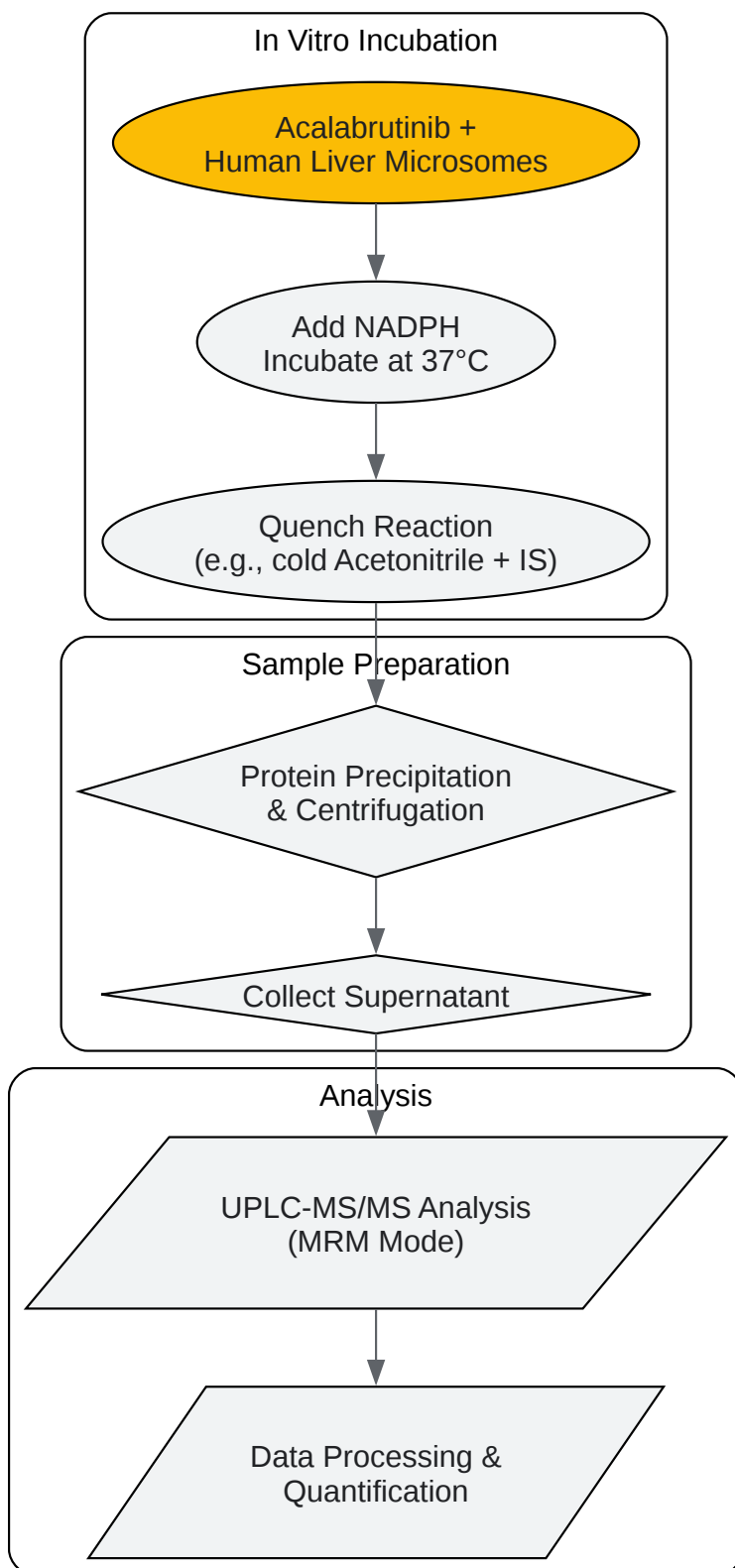


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Caption: Metabolic conversion of acalabrutinib to **ACP-5862**.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro identification of **ACP-5862**.



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Caption: Workflow for in vitro **ACP-5862** metabolite identification.

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